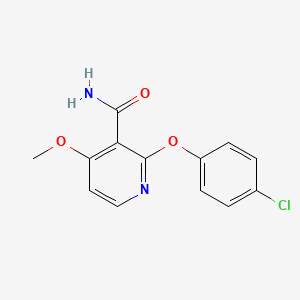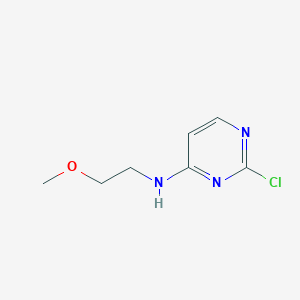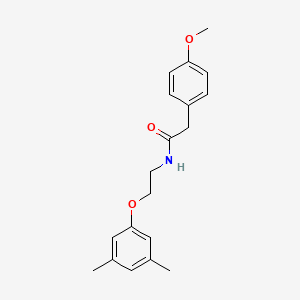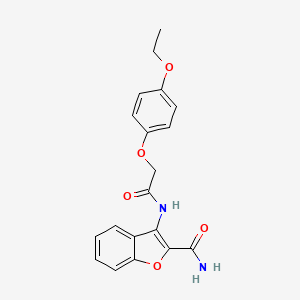
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone” is a complex organic molecule that contains a piperidine ring and pyrimidine ring structures . Piperidine is a common structure in many pharmaceuticals . Pyrimidine is also a significant structure found in many biological molecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyridine ring (a six-membered ring with one nitrogen atom) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the carbonyl group. These functional groups are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Research
Piperidine derivatives have been identified as potential anticancer agents. The piperidine nucleus is a common feature in many pharmacophores, and its derivatives can exhibit a wide range of biological activities. In the context of cancer research, compounds with a piperidine moiety have been studied for their antiproliferative and antimetastatic effects on various types of cancers .
Antimicrobial and Antifungal Applications
The structural features of piperidine-based compounds contribute to their use as antimicrobial and antifungal agents. Their ability to interact with microbial cell membranes or interfere with essential biological pathways makes them valuable in the development of new antimicrobial therapies .
Analgesic and Anti-inflammatory Properties
Compounds containing piperidine structures are known to possess analgesic and anti-inflammatory properties. This makes them useful in the development of new pain relief medications and anti-inflammatory drugs .
Neurodegenerative Disease Treatment
The piperidine ring system is also explored for its potential in treating neurodegenerative diseases such as Alzheimer’s. Piperidine derivatives can act on various neurological pathways, offering hope for new therapeutic approaches .
Cardiovascular Disease Management
Piperidine compounds have shown promise in the management of cardiovascular diseases. They can modulate blood pressure and have been investigated for their antihypertensive effects .
Psychiatric Disorder Medication
Due to their impact on neurotransmitter systems, piperidine derivatives are being studied for their potential use in psychiatric disorder medications, particularly as antipsychotic agents .
Antiviral and Antimalarial Research
The versatility of piperidine derivatives extends to antiviral and antimalarial research. Their structural adaptability allows for the development of compounds that can inhibit viral replication or the lifecycle of malaria parasites .
Protein Kinase Inhibition
Piperidine derivatives have been identified as selective inhibitors of protein kinases, such as Protein Kinase B (Akt), which is a key player in cell signaling pathways regulating growth and survival. This application is particularly relevant in the development of targeted cancer therapies .
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its pharmacokinetics and toxicity, and eventually, if results are promising, testing it in clinical trials .
Propiedades
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-9-6-15(19-12)22-14-3-2-10-20(11-14)16(21)13-4-7-17-8-5-13/h4-9,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUILIUXWLDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)



methanamine](/img/structure/B2859356.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)